1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
The compound “1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a 2-chlorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and piperidine is a six-membered ring with one nitrogen atom. Both of these structures are commonly used in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine and piperidine rings in the compound contribute to its three-dimensional structure due to their non-planarity . The sulfonyl group attached to the 2-chlorophenyl group likely adds to the compound’s polarity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the pyrrolidine and piperidine rings might undergo reactions at the nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol and its derivatives have been explored for their synthetic utility and chemical properties. Studies demonstrate methodologies for synthesizing pyrrolidine derivatives, emphasizing the role of sulfones in facilitating these chemical transformations. For instance, the acid-catalyzed reaction of phenols with chlorophenylsulfonyl ethoxypyrrolidine leads to new arylsulfonylpyrrolidines, showcasing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). This synthetic approach provides a pathway for creating novel compounds with potential applications in drug development and materials science.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of certain derivatives, evaluating their efficacy against bacterial and fungal pathogens. The synthesis and antimicrobial activity of benzhydryl-sulfonyl-piperidine derivatives against pathogens affecting tomato plants highlight the potential agricultural applications of these compounds. Some synthesized derivatives exhibit significant antimicrobial activities, offering a new avenue for addressing plant diseases (Vinaya et al., 2009).
Molecular Structure and Crystallography
The detailed structural analysis of sulfonamide derivatives, including crystal structure investigations, provides insights into the conformational behaviors and molecular interactions of these compounds. Such studies are essential for understanding the fundamental properties that could influence their applications in material science and drug design. For instance, the synthesis and crystal structure analysis of toluene-sulfonyl-piperidinyl-methanol derivatives contribute to the understanding of molecular conformations and potential intermolecular interactions (Girish et al., 2008).
Pharmacological Potential
Although the request specified excluding information related to drug use, dosage, and side effects, it is worth noting that the structural motifs present in this compound derivatives are explored for their pharmacological potential. The stereoselective behavior and binding properties of certain analogues to biological targets, without delving into specific drug applications, suggest their relevance in developing new therapeutic agents (Carosati et al., 2009).
Future Directions
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJSUPMJONVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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